molecular formula C11H11NO3 B15226189 (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid

Katalognummer: B15226189
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: VOXSRFVYHNZFGD-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a hexenoic acid chain with a keto group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by oxidation and cyclization reactions. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as refluxing with specific solvents and the use of catalysts to enhance reaction rates are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the keto group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the keto group to alcohols.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a pyridine ring and a hexenoic acid chain with a keto group

Eigenschaften

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

(E)-4-oxo-6-pyridin-4-ylhex-5-enoic acid

InChI

InChI=1S/C11H11NO3/c13-10(3-4-11(14)15)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+

InChI-Schlüssel

VOXSRFVYHNZFGD-OWOJBTEDSA-N

Isomerische SMILES

C1=CN=CC=C1/C=C/C(=O)CCC(=O)O

Kanonische SMILES

C1=CN=CC=C1C=CC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.